2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

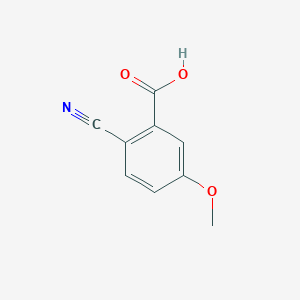

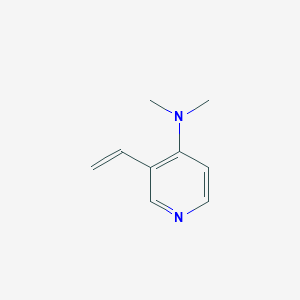

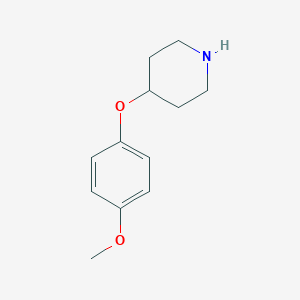

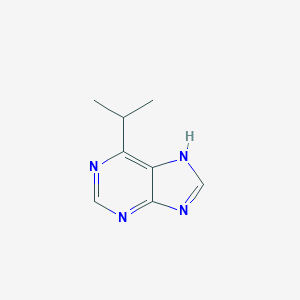

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of interest in organic and medicinal chemistry. It features a thiazole core, which is a common motif in various biologically active molecules. The presence of a cyclopropyl group adds to its significance in the synthesis of potential therapeutic agents.

Synthesis Analysis

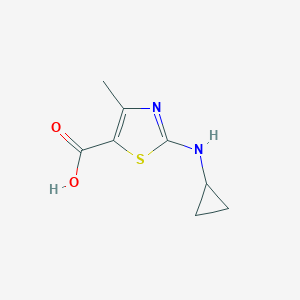

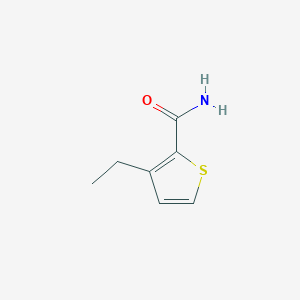

The synthesis of this compound involves multicomponent reactions, contributing significantly to organic and medicinal chemistry. For instance, a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized through a one-pot interaction involving 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine (Sydorenko et al., 2022).

Wissenschaftliche Forschungsanwendungen

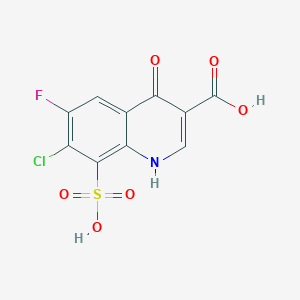

Antioxidant and Anti-inflammatory Agents

Research has revealed the synthesis of benzofused thiazole derivatives, highlighting their potential as alternative antioxidant and anti-inflammatory agents. The substituted benzofused thiazoles were prepared through cyclocondensation reactions, demonstrating significant anti-inflammatory activity and potential antioxidant activity against reactive species (Dattatraya G. Raut et al., 2020)[https://consensus.app/papers/pocl3-mediated-syntheses-pharmacological-evaluation-raut/62bd9ae20e925c8cb01307942a4632ef/?utm_source=chatgpt]. This study underscores the benzofused thiazole derivatives as promising templates for evaluating new anti-inflammatory agents.

Broad-spectrum Biological Activities

Thiazole derivatives have been recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and antidiabetic properties. The synthesis and application of these compounds, such as 2,4‐Thiazolidinedione derivatives, have been extensively explored for their potential in drug development. These derivatives offer a vast opportunity for structural modification, aiming to develop a wide range of lead molecules against various clinical disorders (Gurpreet Singh et al., 2022)[https://consensus.app/papers/perspective-24‐thiazolidinediones-based-ligands-singh/145ec1a916355b5f86712e1fcc6ec87d/?utm_source=chatgpt].

Carboxylic Acid Extraction and Biocatalyst Inhibition

Research on liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams has been reviewed, discussing solvent developments for LLX and their implications for bio-based plastic production. The review also touches upon biocatalyst inhibition by carboxylic acids, highlighting their impact on microbial strains used in fermentative production and the strategies to increase microbial robustness (L. Sprakel & B. Schuur, 2019; L. Jarboe et al., 2013)[https://consensus.app/papers/developments-extraction-acids-perspective-sprakel/12922721bb5c5f818344f042b4f337d8/?utm_source=chatgpt][https://consensus.app/papers/understanding-biocatalyst-inhibition-acids-jarboe/cd2279bca0055cffbbd5a1c5912cfda2/?utm_source=chatgpt].

Pharmacological Applications of Thiazole Derivatives

A comprehensive review of thiazole derivatives within the patent literature from 2008 to 2012 reveals their extensive use as therapeutic agents with antioxidant, analgesic, anti-inflammatory, and other pharmacological activities. This review underscores the thiazole ring as a significant nucleus for medicinal chemistry, illustrating the vast potential of these derivatives in drug discovery (A. Leoni et al., 2014)[https://consensus.app/papers/novel-derivatives-patent-review-2008-2012-part-leoni/852527d45a4750768878f94500a48b74/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(7(11)12)13-8(9-4)10-5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFNCZKXXFXTHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625563 |

Source

|

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

162651-10-7 |

Source

|

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)